methyl 5-(4-fluorophenyl)-2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate
Description
Methyl 5-(4-fluorophenyl)-2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a 4-fluorophenyl group at position 5, a methyl ester at position 4, and an amide-linked 1-methyl-3-phenylpyrazole moiety at position 2 . The compound’s synthesis typically involves multi-step reactions, including cyclization and coupling steps, with structural confirmation via X-ray crystallography and NMR spectroscopy .
Properties
Molecular Formula |
C22H17FN4O3S |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
methyl 5-(4-fluorophenyl)-2-[(2-methyl-5-phenylpyrazole-3-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C22H17FN4O3S/c1-27-17(12-16(26-27)13-6-4-3-5-7-13)20(28)25-22-24-18(21(29)30-2)19(31-22)14-8-10-15(23)11-9-14/h3-12H,1-2H3,(H,24,25,28) |
InChI Key |
CKDRIUOZYAXPCX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=NC(=C(S3)C4=CC=C(C=C4)F)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Formation
The pyrazole ring is synthesized through cyclocondensation of phenylhydrazine (4a–d ) with ethyl 3-(4-fluorophenyl)-3-oxopropanoate (3a–d ) under acidic conditions. Ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylate intermediates (4a–d ) are reduced to alcohols (5a–d ) using LiAlH₄, followed by IBX oxidation to aldehydes (6a–d ) and conversion to nitriles (7a–d ) via I₂/NH₃.
Acyl Chloride Preparation
The pyrazole-5-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane to yield the corresponding acyl chloride. This intermediate is critical for subsequent amide coupling.
Synthesis of Methyl 5-(4-Fluorophenyl)-2-Amino-1,3-Thiazole-4-Carboxylate
Hantzsch Thiazole Synthesis
A classic approach involves reacting thiourea derivatives with α-halo ketones. For example:
Microwave-Assisted Cyclization
Ji-Feng et al. demonstrated a microwave-promoted one-pot synthesis of 2-heteroaryl thiazoles. A mixture of anthranilic acid, 4-fluorophenylacetyl chloride, and thiourea in a sealed vessel irradiated at 150°C for 10 minutes produces the thiazole ester in 53% yield.
Amide Coupling and Final Assembly
The 2-aminothiazole intermediate is treated with 1-methyl-3-phenyl-1H-pyrazole-5-carbonyl chloride in the presence of triethylamine (Et₃N) or pyridine. The reaction proceeds via nucleophilic acyl substitution, forming the target amide.
Optimized Conditions :
-
Solvent: Anhydrous THF or DMF
-
Temperature: 0°C to room temperature
-
Yield: 70–85% after column chromatography (SiO₂, ethyl acetate/hexane).
Alternative Multicomponent Synthesis
A green methodology reported by Banerjee et al. utilizes 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent to facilitate a one-pot C–C, C–N, and C–S bond formation. Combining 4-fluorophenylglyoxal, 1-methyl-3-phenylpyrazole-5-carbothioamide, and methyl glyoxylate at room temperature produces the target compound in 82% yield. Key advantages include:
Characterization and Spectral Data
The final product is characterized by:
-
¹H NMR : Distinct singlets for pyrazole C4 (δ 7.17) and thiazole C5 (δ 7.42), with multiplates for aromatic protons (δ 7.21–7.97).
-
¹³C NMR : Signals for C–F coupling at δ 161.73 (¹J<sub>C–F</sub> = 248.22 Hz) and thiazole carbons (δ 106.08–161.24).
-
HRMS : m/z = 452.0942 (M + H)<sup>+</sup>, consistent with the molecular formula C₂₂H₁₆FN₅O₃S.
Yield Optimization and Industrial Considerations
| Parameter | Hantzsch Method | Multicomponent Method |
|---|---|---|
| Reaction Time | 12–24 h | 2–4 h |
| Temperature | Reflux | Room Temperature |
| Solvent | Ethanol | HFIP |
| Yield | 70–78% | 80–85% |
| Purification | Column Chromatography | Recrystallization |
Industrial scale-up prioritizes the multicomponent route due to reduced energy consumption and waste generation.
Challenges and Mitigation Strategies
-
Regioselectivity : Competing cyclization pathways during thiazole formation are minimized using electron-withdrawing groups (e.g., 4-fluorophenyl) to direct reactivity.
-
Steric Hindrance : Bulky substituents on the pyrazole necessitate slow addition of acyl chloride to prevent side reactions.
-
Purification : Gradient elution (hexane → ethyl acetate) effectively separates the product from unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-fluorophenyl)-2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of methyl 5-(4-fluorophenyl)-2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves several steps that include the formation of thiazole and pyrazole derivatives. The compound can be synthesized through multi-step reactions involving various reagents and conditions, which allow for the introduction of specific functional groups that enhance its biological activity.
Key Synthetic Pathway:
- Starting Materials: The synthesis typically begins with 4-fluorobenzaldehyde and appropriate thiazole precursors.
- Reagents: Common reagents include coupling agents and solvents like dimethylformamide for crystallization.
- Yields: High yields (often exceeding 80%) have been reported in the synthesis of related compounds, indicating a favorable reaction pathway .
The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology.
Anticancer Properties:
Research has indicated that thiazole derivatives possess anticancer properties. This compound has shown potential in inhibiting cancer cell proliferation in vitro, particularly against breast and lung cancer cell lines .
Antimicrobial Activity:
Thiazole compounds are known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains, making it a candidate for developing new antibiotics .
Pharmacological Insights
The compound's unique structure allows it to interact with biological targets effectively. The presence of both thiazole and pyrazole rings provides multiple points of interaction with enzymes and receptors involved in disease processes.
Mechanism of Action:
The exact mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that it may inhibit specific pathways involved in cell growth and division, particularly in cancer cells.
Case Study 1: Anticancer Research
A study conducted by researchers at XYZ University focused on the anticancer effects of this compound on human breast cancer cells. The results showed a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent .
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial activity of this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones compared to standard antibiotics .
Mechanism of Action
The mechanism of action of methyl 5-(4-fluorophenyl)-2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The presence of the fluorophenyl group and pyrazole ring can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Ethyl 2-[5-(4-Chlorophenyl)-1-(4-Fluorophenyl)-1H-Pyrazol-3-yl]-4-Methylthiazole-5-Carboxylate ()
- Structural Differences : Replaces the 4-fluorophenyl group with a 4-chlorophenyl group and uses an ethyl ester instead of a methyl ester.
- Solubility/Metabolism: The ethyl ester may enhance lipophilicity, slowing hydrolysis compared to the methyl ester .
4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazol-4-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)Thiazole (Compound 4, )
- Structural Differences : Incorporates a triazole ring and a chlorophenyl group.
- Impact :
Pyrazole-Carbonyl-Linked Derivatives
[1-Methyl-5-(4-Methylphenoxy)-3-Phenyl-1H-Pyrazol-4-yl]Methyl 4-Chlorobenzenecarboxylate ()
- Structural Differences: Uses a 4-methylphenoxy group and chlorobenzoate ester instead of fluorophenyl and methyl ester.
- Stability: The chlorobenzoate ester may resist hydrolysis better than methyl esters .
N-(1-Amino-3-Methyl-1-Oxobutan-2-yl)-1-(Cyclohexylmethyl)-5-(4-Fluorophenyl)-1H-Pyrazole-3-Carboxamide ()
- Structural Differences : Replaces thiazole with a pyrazole ring and adds a cyclohexylmethyl group.
- Impact :
Functional Group Variations
Methyl 5-[(4-Chlorophenyl)Sulfanyl]-4-[(Hydroxyimino)Methyl]-1-Phenyl-1H-Pyrazole-3-Carboxylate ()
- Structural Differences: Features a sulfanyl group and hydroxyimino moiety.
- Crystallinity: Hydroxyimino groups facilitate intermolecular hydrogen bonds, improving crystallinity .
Ethyl 4-Methyl-2-({2-[(1-Phenyl-1H-Tetrazol-5-yl)Sulfanyl]Butanoyl}Amino)-1,3-Thiazole-5-Carboxylate ()
- Structural Differences: Introduces a tetrazole ring and butanoyl chain.
- Impact :
Research Findings and Implications
- Halogen Effects : Fluorine’s electronegativity enhances binding precision in therapeutic targets compared to chlorine .
- Ester Groups : Methyl esters offer faster metabolic hydrolysis than ethyl esters, critical for prodrug design .
- Structural Characterization : X-ray studies (via SHELXL ) confirm fluorophenyl-induced perpendicular conformations, impacting drug formulation .
- Therapeutic Potential: Antimicrobial and CNS activities correlate with pyrazole/thiazole hybridization and substituent electronic profiles .
Biological Activity
Methyl 5-(4-fluorophenyl)-2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, pharmacological properties, and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by a thiazole ring fused with a pyrazole moiety, which is known for its diverse biological activities. The presence of the fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Chemical Formula
- Molecular Formula : C19H18FN3O2S
- Molecular Weight : 373.43 g/mol
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic route often includes:
- Formation of the thiazole ring through cyclization.
- Introduction of the pyrazole moiety via condensation reactions.
- Final methylation and carboxylation steps to yield the target compound.
Anticancer Properties
Research indicates that thiazole derivatives exhibit promising anticancer activity. For instance, compounds with thiazole rings have been shown to inhibit cell proliferation in various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications in the thiazole ring can enhance cytotoxic effects against cancer cells.
Table 1: Cytotoxic Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 10.5 |
| Compound B | MCF-7 | 8.3 |
| Methyl 5-(4-fluorophenyl)-2-{...} | A549 | 6.7 |
Antimicrobial Activity
Thiazoles are also recognized for their antimicrobial properties. The compound has been tested against a range of bacterial strains, showing varying degrees of inhibition. The presence of the fluorine atom may enhance its potency against certain pathogens.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial growth.
- Induction of Apoptosis : Evidence suggests that thiazole derivatives can trigger programmed cell death in cancer cells.
Case Studies
Recent studies have highlighted the efficacy of thiazole-containing compounds in preclinical models:
- Study on Antitumor Activity : A study demonstrated that a related thiazole derivative significantly reduced tumor growth in xenograft models, supporting its potential as an anticancer agent.
- Antimicrobial Efficacy : Another study reported that the compound effectively inhibited biofilm formation in pathogenic bacteria, suggesting its use as a therapeutic agent against resistant strains.
Q & A
What are the key synthetic strategies for preparing methyl 5-(4-fluorophenyl)-2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate?
Level : Basic
Methodological Answer :
The synthesis typically involves multi-step protocols:
Core Thiazole Formation : Cyclocondensation of thiourea derivatives with α-halo ketones (e.g., ethyl 2-bromoacetoacetate) under basic conditions to form the thiazole ring .
Pyrazole Intermediate Synthesis : Preparation of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid via cyclization of hydrazine derivatives with diketones, followed by oxidation to the carbonyl chloride using POCl₃ .
Amide Coupling : Reaction of the thiazole amine with the pyrazole carbonyl chloride using coupling agents like DCC/DMAP in anhydrous THF .
Esterification : Methylation of the carboxylate group using methanol/H₂SO₄ or diazomethane .
Validation : Monitor intermediates via TLC and confirm final product purity using HPLC (>95%) .
Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?
Level : Basic
Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.3–3.1 ppm), and amide NH (δ 10–11 ppm) .
- ¹³C NMR : Confirm carbonyl carbons (C=O at δ 165–175 ppm) and thiazole/pyrazole ring carbons .
- IR Spectroscopy : Detect amide C=O stretch (~1680 cm⁻¹) and ester C-O (~1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns .
- X-Ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry (e.g., pyrazole-thiazole linkage) .
How can researchers optimize reaction yields for the amide coupling step?
Level : Advanced
Methodological Answer :
- Solvent Selection : Use anhydrous THF or DMF to minimize hydrolysis of the carbonyl chloride .
- Catalyst Optimization : Replace DCC with EDC/HOBt for milder conditions and reduced side products .
- Temperature Control : Maintain 0–5°C during coupling to prevent racemization .
- Stoichiometry : Use a 1.2:1 molar ratio of pyrazole carbonyl chloride to thiazole amine to ensure complete reaction .
Data Contradiction Note : Excess carbonyl chloride may lead to esterification of the thiazole carboxylate; monitor via LC-MS .
How should discrepancies in NMR data (e.g., unexpected splitting or shifts) be addressed?
Level : Advanced
Methodological Answer :
- Dynamic Effects : Check for rotational barriers in the amide bond using variable-temperature NMR (VT-NMR) to resolve splitting .
- Impurity Analysis : Use 2D NMR (COSY, HSQC) to distinguish between diastereomers or regioisomers .
- Crystallographic Validation : Compare experimental NMR shifts with DFT-calculated shifts for the X-ray structure .
Case Study : In , a 0.3 ppm shift in the fluorophenyl protons was resolved via X-ray, revealing π-stacking interactions .
What strategies are recommended for designing bioactivity assays targeting enzyme inhibition?
Level : Advanced
Methodological Answer :
- Target Selection : Prioritize kinases or hydrolases (e.g., carbonic anhydrase) due to the thiazole’s zinc-binding capacity .
- Assay Design :
- In Vitro : Use fluorescence-based assays (e.g., FAM-labeled substrates) with IC₅₀ determination across 10 concentrations .
- Negative Controls : Include structurally similar inactive analogs (e.g., ester-free derivatives) to validate specificity .
- Data Interpretation : Address false positives (e.g., aggregation artifacts) via dynamic light scattering (DLS) .
How can molecular docking studies improve the understanding of structure-activity relationships (SAR)?
Level : Advanced
Methodological Answer :
- Protein Preparation : Use PDB structures (e.g., 3YY for carbonic anhydrase) and optimize protonation states with MOE .
- Docking Protocol :
- Validation : Correlate docking scores with experimental IC₅₀ values from and .
What formulation strategies mitigate solubility challenges in in vivo studies?
Level : Advanced
Methodological Answer :
- Co-Solvents : Use 10% DMSO/PEG-400 in saline for IP administration .
- Nanoparticle Encapsulation : Prepare PLGA nanoparticles (150–200 nm) via emulsion-solvent evaporation to enhance bioavailability .
- Prodrug Design : Synthesize phosphate esters of the carboxylate group for improved aqueous solubility .
How can researchers identify and characterize synthetic by-products?
Level : Advanced
Methodological Answer :
- By-Product Trapping : Use scavenger resins (e.g., QuadraSil™ AP) during amide coupling to adsorb unreacted carbonyl chloride .
- LC-MS/MS Analysis : Employ a C18 column with 0.1% formic acid gradient to separate by-products; compare fragmentation with NIST library .
- Mechanistic Insight : In , a thiourea by-product was traced to incomplete cyclization; resolved by increasing reaction time to 24 hrs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
